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Compound of Interest

Compound Name: Grasshopper ketone

Cat. No.: B15590532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic properties of

Grasshopper ketone, a naturally occurring allenic ketone. Isolated from various sources,

including the grasshopper Romalea microptera and the brown alga Sargassum, this compound

has garnered interest for its notable anti-inflammatory properties.[1][2] This guide consolidates

available spectroscopic data, outlines detailed experimental protocols for its analysis, and

visualizes key analytical workflows and biological pathways.

Chemical and Physical Properties
Grasshopper ketone, with the IUPAC name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-

trimethylcyclohexylidene]but-3-en-2-one, is a C13 apocarotenoid.[1] Its fundamental properties

are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15590532?utm_src=pdf-interest
https://www.benchchem.com/product/b15590532?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/13922639
https://www.targetmol.com/compound/grasshopper%20ketone
https://www.benchchem.com/product/b15590532?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/13922639
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₃H₂₀O₃ PubChem[1]

Molecular Weight 224.30 g/mol PubChem[1]

Exact Mass 224.14124450 Da PubChem[1]

Appearance Powder TargetMol[2]

SMILES
CC(=O)C=C=C1--INVALID-

LINK--C)O">C@(C)O
PubChem[1]

InChIKey
QMXLZUOHZGYGDY-

JBGXHEPSSA-N
PubChem[1]

Spectroscopic Data Summary
The following tables present a summary of the key spectroscopic data for Grasshopper
ketone. Due to the conjugated and allenic nature of the ketone, its spectral features are

distinctive.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectrum of Grasshopper ketone is characterized by the presence of hydroxyl,

carbonyl, and allene functional groups. The conjugation of the carbonyl group with the allene

system typically shifts the C=O stretching frequency to a lower wavenumber.[3][4]

Functional Group
Characteristic Absorption
(cm⁻¹)

Expected Appearance

O-H Stretch (Alcohols) ~3400 Strong, Broad

C-H Stretch (Alkanes) ~2950-2850 Medium to Strong

C=C=C Stretch (Allene) ~1950 Medium

C=O Stretch (α,β-Unsaturated

Ketone)
~1685-1666 Strong
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Table 2: ¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides detailed information on the carbon framework of the molecule.

The chemical shifts are influenced by the hybridization and the electronic environment of each

carbon atom.[5]

Carbon Type Expected Chemical Shift (ppm)

C=O (Ketone) 195 - 220

C=C=C (Allene, central carbon) 200 - 215

C=C=C (Allene, terminal carbons) 90 - 110

C-O (Alcohol) 60 - 80

C-C (Aliphatic) 10 - 50

Note: Specific peak assignments for Grasshopper ketone were not available in the provided

search results. The data presented are based on typical chemical shift ranges for the

respective functional groups.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry of ketones often involves characteristic fragmentation patterns, such as

alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements for larger

ketones.[6][7][8]

Ion Type Expected m/z Fragmentation Pathway

[M]⁺ (Molecular Ion) 224
Electron ionization resulting in

the parent ion.

[M - CH₃]⁺ 209 Loss of a methyl radical.

[M - H₂O]⁺ 206
Dehydration (loss of water)

from the hydroxyl groups.

[CH₃CO]⁺ (Acylium ion) 43
Alpha-cleavage, a common

pathway for methyl ketones.[7]
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Experimental Protocols
The following sections detail standardized protocols for the spectroscopic analysis of natural

products like Grasshopper ketone.

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for structural

elucidation.

Sample Preparation:

Accurately weigh 5-10 mg of the purified Grasshopper ketone sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or MeOD). The chosen solvent must completely dissolve the analyte

without its signals overlapping with key analyte signals.[9]

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0.0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure

correct positioning.

Place the sample into the NMR spectrometer's magnet.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to achieve maximum homogeneity and improve spectral

resolution.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program (e.g., 'zg30' or 'zg'). A 90°

pulse is often used for quantitative analysis to maximize signal strength.[9] Typically, 16 to
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64 scans are co-added.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary to obtain a good signal-to-noise ratio.[5]

2D NMR (Optional): For complete structural assignment, run 2D NMR experiments such

as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.

Data Processing and Analysis:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Assign peaks to the corresponding atoms in the molecular structure.

This protocol is for obtaining an IR spectrum to identify the functional groups present in the

molecule.

Sample Preparation:

Neat Liquid/Oil: If the sample is a viscous oil, place a small drop between two salt plates

(e.g., NaCl or KBr) to create a thin film.[10]

Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using

a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

Solution: Prepare a 5-10% solution in a solvent that has minimal absorption in the region

of interest (e.g., CCl₄ or CS₂).

Instrument Setup and Data Acquisition:
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Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O

and CO₂ interference.[10]

Perform a background scan using either the empty salt plates or a cell containing the pure

solvent.

Place the prepared sample in the spectrometer's sample holder.

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to

improve the signal-to-noise ratio.[10]

Data Processing and Analysis:

The instrument software will automatically ratio the sample scan against the background

scan to generate the final transmittance or absorbance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups in Grasshopper ketone.

This protocol is suitable for the analysis of volatile and semi-volatile compounds like terpenoids.

Sample Preparation:

Prepare a stock solution of Grasshopper ketone in a volatile organic solvent (e.g., ethyl

acetate or hexane) at a concentration of approximately 1 mg/mL.

Create a dilution series for calibration if quantitative analysis is required.

For analysis, prepare a dilute solution (e.g., 1-10 µg/mL). An internal standard can be

added for improved quantitation.

Instrument Setup:

Gas Chromatograph (GC):

Install a suitable capillary column (e.g., DB-5ms, HP-5ms).

Set the injector temperature to 250-280 °C.
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Use helium as the carrier gas with a constant flow rate (e.g., 1.0-1.5 mL/min).

Program the oven temperature ramp. A typical program might start at 60 °C, hold for 2

minutes, then ramp at 10 °C/min to 280 °C and hold for 5-10 minutes.

Mass Spectrometer (MS):

Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150

°C).

Operate in Electron Ionization (EI) mode at 70 eV.

Set the mass scan range, for example, from m/z 40 to 400.

Data Acquisition and Analysis:

Inject 1 µL of the prepared sample into the GC.

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

Identify the peak corresponding to Grasshopper ketone based on its retention time.

Analyze the mass spectrum of the identified peak, noting the molecular ion and key

fragment ions. Compare the fragmentation pattern with known patterns for ketones and

terpenoids.[11][12]

Visualizations: Workflows and Biological Pathways
The following diagram illustrates a typical workflow for the characterization of a natural product

like Grasshopper ketone using multiple spectroscopic techniques.
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Caption: Workflow for natural product spectroscopic analysis.

Grasshopper ketone demonstrates significant anti-inflammatory effects by inhibiting key

signaling pathways involved in the inflammatory response.[2] The diagram below outlines its

mechanism of action in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
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Caption: Inhibition of inflammatory pathways by Grasshopper ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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